molecular formula C13H25NO4 B12324327 (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid

(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid

Cat. No.: B12324327
M. Wt: 259.34 g/mol
InChI Key: AHJOCXORPOFIQH-UHFFFAOYSA-N
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Description

(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amine group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding alcohols or amines

    Substitution: Free amine

Mechanism of Action

The mechanism of action of (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid
  • (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylpentanoic acid

Uniqueness

(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group. This combination allows for selective reactions and high yields in synthetic processes, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

AHJOCXORPOFIQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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